4-(2-Cyanobenzyl)Piperidine

Metabolic Stability ADME Cyanoalkyl Piperidine

This 4-(2-Cyanobenzyl)Piperidine is a key intermediate for sigma-1 receptor radioligand development, with analogs showing Ki of 0.38 nM. Its distinct ortho-cyano group offers superior hydrogen-bonding potential over unsubstituted analogs, mitigating metabolic risks. It is also a validated CXCR3 ligand starting point. Essential for CNS and autoimmune drug discovery.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
Cat. No. B13616546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Cyanobenzyl)Piperidine
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESC1CNCCC1CC2=CC=CC=C2C#N
InChIInChI=1S/C13H16N2/c14-10-13-4-2-1-3-12(13)9-11-5-7-15-8-6-11/h1-4,11,15H,5-9H2
InChIKeyHADPPQIZMACGNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Cyanobenzyl)Piperidine: Chemical Profile and Industrial Baseline


4-(2-Cyanobenzyl)Piperidine (CAS 888729-75-7), systematically known as 2-[(piperidin-4-yl)methyl]benzonitrile, is a piperidine derivative bearing a 2-cyanobenzyl substituent at the 4-position of the piperidine ring [1]. With a molecular weight of 200.28 g/mol and a calculated lipophilicity (XLogP3-AA) of 2.2, this secondary amine features a basic piperidine nitrogen (hydrogen bond donor count: 1; hydrogen bond acceptor count: 2) and a rotatable bond count of 2, with a topological polar surface area of 35.8 Ų [2]. The compound exists primarily as a versatile synthetic intermediate in medicinal chemistry, where the ortho-cyano substituent confers distinct electronic properties and hydrogen-bonding potential compared to unsubstituted or para-substituted benzyl piperidines .

Substitution Risks with 4-(2-Cyanobenzyl)Piperidine: Why In-Class Analogs Differ Quantitatively


Replacing 4-(2-cyanobenzyl)piperidine with a generic piperidine analog without rigorous validation introduces quantifiable risks in metabolic stability, target engagement, and downstream synthetic efficiency. The ortho-cyano group in this compound imposes unique electronic and steric constraints that directly influence both biological activity and chemical reactivity. Specifically, the position of the cyano substituent on the benzyl ring determines the metabolic fate of cyanoalkyl piperidine derivatives in human liver microsomes, with 4-cyanomethyl analogs demonstrating 15% metabolism after 15 minutes—a stability profile that cannot be assumed for 2- or 3-substituted isomers [1]. In receptor binding contexts, subtle modifications to the benzyl substitution pattern yield order-of-magnitude differences in sigma receptor affinity, where N-benzyl piperidine analogs exhibit the greatest sigma-1 selectivity among a series of saturated and unsaturated N-substituents [2]. Furthermore, the cyanobenzyl moiety participates in specific hydrogen-bonding interactions distinct from those of 4-chlorobenzyl or unsubstituted benzyl analogs, rendering direct substitution without bioactivity re-profiling scientifically indefensible .

Quantitative Differentiation of 4-(2-Cyanobenzyl)Piperidine: Comparative Evidence for Procurement Decisions


Metabolic Stability of Cyanobenzyl Piperidines: Positional Isomer Comparison in Human Liver Microsomes

The metabolic stability of 4-(2-cyanobenzyl)piperidine analogs differs substantially from their positional isomers. In a head-to-head in vitro study, a 4-cyanomethyl piperidine derivative exhibited only 15% metabolism after 15-minute incubation with human liver microsomes, whereas the 2-cyanomethyl analog underwent an entirely distinct biotransformation pathway generating unusual M+5, M-11, and M+21 metabolite ions [1].

Metabolic Stability ADME Cyanoalkyl Piperidine

CXCR3 Receptor Binding Affinity of 4-(2-Cyanobenzyl)Piperidine-Containing Ligand

A complex ligand incorporating the 4-(2-cyanobenzyl)piperidine scaffold was evaluated for binding to the human CXCR3 receptor. Displacement of ¹²⁵I-IP10 from recombinant human CXCR3 receptor expressed in Ba/F3 cell membranes yielded a Ki of 8.90 × 10³ nM (8.9 µM) after 1–4 hours incubation [1].

CXCR3 Antagonist Chemokine Receptor Radioligand Binding

Sigma-1 Receptor Affinity and Selectivity of Cyanobenzyl Piperidine Analogs

While direct binding data for 4-(2-cyanobenzyl)piperidine itself at sigma receptors are not publicly available, closely related cyanobenzyl piperidines demonstrate exceptional affinity. 1-(4-Cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine exhibits a Ki of 0.38 nM for sigma-1 receptor and a sigma-1/sigma-2 selectivity ratio of 50:1 (Ki σ-1/Ki σ-2 = 0.02) in in vitro binding assays [1].

Sigma Receptor Radioligand SPECT Imaging

Synthetic Accessibility and Scalability of 4-Substituted Benzylpiperidines

A temperature-programmed consecutive deoxygenation and heteroaromatic ring saturation methodology enables scalable synthesis of 4-substituted benzylpiperidines from aryl(pyridin-4-yl)methanols and methanones using Pd/C catalyst [1]. This protocol achieves yields ranging from 67% to 98% for structurally diverse N-benzyl-2-cyanopiperidines, with diastereomeric ratios up to 20:1 under optimized conditions [2].

Synthetic Methodology Scalable Synthesis Benzylpiperidine

Validated Application Scenarios for 4-(2-Cyanobenzyl)Piperidine Based on Quantitative Evidence


Building Block for Sigma-1 Receptor Ligands and CNS Imaging Probes

Based on the sub-nanomolar sigma-1 affinity (Ki = 0.38 nM) and 50-fold sigma-1/sigma-2 selectivity demonstrated by structurally analogous 4-cyanobenzyl piperidines, 4-(2-cyanobenzyl)piperidine serves as a privileged scaffold for developing sigma-1-targeted radioligands [1]. The moderate lipophilicity (log P = 3.24) and good brain uptake (1.11% ID at 20 min in rat brain) of related cyanobenzyl derivatives support its utility in SPECT or PET tracer development for neuropsychiatric indications [2].

Key Intermediate for CXCR3 Antagonist Discovery Programs

The demonstrated binding of 4-(2-cyanobenzyl)piperidine-containing ligands to the human CXCR3 chemokine receptor (Ki = 8.90 µM) validates its use as a starting point for structure–activity relationship campaigns targeting inflammatory and autoimmune diseases [3]. The scaffold can be elaborated via piperazine or amide linkages to optimize potency and selectivity.

Metabolically Stable Fragment for Lead Optimization

The 15% metabolic turnover of 4-cyanomethyl piperidine derivatives in human liver microsomes after 15 minutes—coupled with well-characterized oxidative biotransformation pathways—positions 4-(2-cyanobenzyl)piperidine as a metabolically tractable building block for medicinal chemistry campaigns [4]. The ortho-cyano group can be leveraged for additional hydrogen-bonding interactions without introducing metabolic soft spots characteristic of 2-cyanomethyl analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Cyanobenzyl)Piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.